molecular formula C9H13N3O2 B13169054 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13169054
M. Wt: 195.22 g/mol
InChI Key: LNJOGHQJZLGGLE-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The pyrrolidine ring can then be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reagents can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrazole and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14/h2,5,7-8,10H,3-4H2,1H3,(H,13,14)

InChI Key

LNJOGHQJZLGGLE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CNCC2C(=O)O

Origin of Product

United States

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